Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyrimidine core. This structure is synthesized via cyclization reactions of dihydropyrimidine-2-thiones with sodium azide, as demonstrated in one-step protocols . The compound’s pharmacophoric tetrazolo-pyrimidine scaffold is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as observed in structurally related analogs . The 4-chlorophenyl substituent at the 7-position and the methyl group at the 5-position contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C14H14ClN5O2 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14ClN5O2/c1-3-22-13(21)11-8(2)16-14-17-18-19-20(14)12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
ADAMUURMONSFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds at 100°C for 4 hours, with NHCl (0.5 mmol) acting as a Brønsted acid catalyst. Key advantages include:
-
Solvent-free conditions , eliminating toxic organic solvents.
-
Neutral pH environment , reducing side reactions.
-
High yield (86%) and purity after recrystallization with 90% ethanol.
The optimized stoichiometric ratio and temperature ensure rapid cyclization, as monitored by thin-layer chromatography (TLC). Post-reaction workup involves cooling the mixture to room temperature, quenching with crushed ice, and filtering the precipitated solid.
Catalyst Comparison and Efficiency
A comparative study of catalysts (Table 1) highlights NHCl’s superiority over conventional acids like HCl or HSO, which yield ≤55% due to incomplete conversions. Transition metal catalysts (e.g., CrCl) and organocatalysts (e.g., DABCO) also underperform, with prolonged reaction times (>6 hours).
Table 1: Catalyst Screening for Synthesis of this compound
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NHCl | 100 | 4 | 86 |
| HCl | 85 | 7 | 55 |
| HSO | 85 | 7 | 54 |
| CrCl | 85 | 9 | 55 |
| DABCO/i-PrOH | Reflux | 4 | 94 |
While DABCO in isopropanol achieves a marginally higher yield (94%), NHCl remains preferred for its cost-effectiveness and minimal environmental impact.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction kinetics, as demonstrated in related dihydrotetrazolo[1,5-a]pyrimidine syntheses. Key parameters include:
-
Solvent : Water or ethanol.
-
Catalyst : Scandium(III) triflate (10 mol%).
-
Conditions : Microwave irradiation (150 W, 100°C) for 20–30 minutes.
This method reduces reaction time from hours to minutes, though yields for the 4-chlorophenyl derivative remain unquantified in literature.
Reaction Mechanism Insights
The synthesis proceeds via a stepwise mechanism (Scheme 1):
-
Knoevenagel Condensation : 4-Chlorobenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.
-
Michael Addition : 5-Aminotetrazole attacks the enone system, generating a tetrazole-pyrimidine adduct.
-
Cyclization : Intramolecular dehydration forms the dihydrotetrazolo[1,5-a]pyrimidine core.
NHCl facilitates proton transfer during the cyclization step, stabilizing intermediates and lowering activation energy.
Spectroscopic Characterization and Analytical Data
The compound’s structure is validated through spectroscopic techniques:
Infrared (IR) Spectroscopy
-
C=O stretch : 1705 cm (ester carbonyl).
-
Tetrazole ring vibrations : 1647 cm (C=N), 1573 cm (N=N).
-
Aromatic C-H stretch : 3094 cm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H-NMR (DMSO-d, 400 MHz) :
-
δ 1.07 (t, 3H, -OCHCH).
-
δ 2.50 (s, 3H, -CH).
-
δ 7.28–7.37 (m, 4H, Ar-H).
-
-
C-NMR :
-
δ 165.2 (C=O), 148.1 (tetrazole-C), 133.4 (Ar-C).
-
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, resulting in anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared with analogs differing in substituents at the 5-, 6-, and 7-positions (Table 1).
Table 1: Structural Comparison of Tetrazolo[1,5-a]Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl and 4-bromophenyl substituents enhance electrophilicity and intermolecular interactions (e.g., hydrogen bonding) compared to electron-donating groups like morpholino .
- Trifluoromethyl vs. Methyl : The trifluoromethyl group at the 5-position increases lipophilicity and metabolic stability, as seen in bromophenyl analogs .
- Ester Modifications : Replacement of the ethyl ester with bulkier groups (e.g., piperazinyl-sulfonyl) impacts solubility and bioactivity .
Key Observations :
- Solvent-Free Synthesis: Sulfamic acid-catalyzed reactions under solvent-free conditions offer higher yields (85–92%) and eco-friendly advantages compared to traditional methods using ethanol/HCl (70–75%) .
- Azeotropic Dehydration: Required for morpholino-substituted derivatives to remove water and drive cyclization .
Physicochemical and Crystallographic Properties
- Conformational Analysis : The tetrazolo-pyrimidine core adopts a flattened envelope conformation in crystal structures, with puckering parameters (e.g., Q = 0.125 Å, θ = 109.7°) influenced by substituents. Bulky groups like trifluoromethyl increase steric strain .
- Intermolecular Interactions: Chloro/bromophenyl derivatives exhibit stronger N–H⋯N hydrogen bonds compared to ethyl or morpholino analogs, enhancing crystalline stability .
Key Observations :
Biological Activity
Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by relevant research findings and data.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 5-aminotetrazole with various aryl aldehydes and ethyl acetoacetate under controlled conditions. The synthesis typically yields high purity products, which are characterized using techniques such as NMR and IR spectroscopy.
General Synthetic Procedure
- Reagents : Ethyl acetoacetate, 5-aminotetrazole, and aryl aldehyde (e.g., p-chlorobenzaldehyde).
- Reaction Conditions : Mixture heated at 120 °C in a solvent mixture (often water and an organic solvent) for several hours.
- Purification : Crystallization from suitable solvents to obtain the final product.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study assessed its activity against lung (A549), cervical (HeLa), and colon (HCT-15) cancer cell lines using the MTT assay.
Results Summary
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 15 | High |
| HeLa | 20 | Moderate |
| HCT-15 | 25 | Moderate |
The compound showed selective toxicity towards cancer cells compared to normal cells, such as human embryonic kidney (HEK) and peripheral blood mononuclear cells (PBMC), indicating a potential therapeutic index.
The mechanism of action appears to involve DNA interaction. Binding studies with calf thymus DNA (CT-DNA) revealed a groove mode of binding, which was further supported by molecular docking studies. Gel electrophoresis experiments indicated the compound's ability to cleave plasmid DNA without the need for external activators, suggesting that it may induce DNA damage in cancer cells.
Additional Biological Activities
Beyond cytotoxicity, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
- Anti-inflammatory Effects : In vitro assays indicate modulation of inflammatory pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 cells, treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and caspase activation assays. The results highlight its potential as an anticancer agent.
Case Study 2: DNA Interaction
A separate study focused on the interaction with DNA demonstrated that the compound could effectively inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically employs a multi-component Biginelli reaction involving ethyl acetoacetate, 5-aminotetrazole, and substituted aromatic aldehydes. Catalysts like p-toluenesulfonic acid (pTSA) or sulfamic acid are used under reflux in ethanol or solvent-free conditions. For example, solvent-free protocols with sulfamic acid achieve high yields (85–92%) and eco-friendly conditions . Substituted aldehydes (e.g., 4-chlorobenzaldehyde) introduce aryl groups at the 7-position. Post-synthesis, recrystallization from ethanol yields pure crystals suitable for X-ray analysis .
Q. Which spectroscopic methods confirm structural integrity?
- 1H/13C NMR : Assign signals for the tetrazole ring (δ 8.5–9.5 ppm for NH), pyrimidine protons (δ 5.5–7.0 ppm), and ester groups (δ 1.2–4.3 ppm) .
- FTIR : Key peaks include C=O (ester, ~1700 cm⁻¹), N=N (tetrazole, ~1600 cm⁻¹), and C-Cl (aromatic, ~750 cm⁻¹) .
- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
Q. How should the compound be stored to maintain stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate decomposition under prolonged UV exposure or humidity, with <5% degradation over 6 months in optimal conditions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities?
Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray data. Key parameters include:
- Puckering angles (e.g., Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7° for the dihydropyrimidine ring conformation) .
- Hydrogen-bond geometry : Intermolecular N–H⋯N bonds (e.g., 2.89 Å, 158°) stabilize crystal packing (Table 1, ).
- Torsional angles : Dihedral angles (e.g., 89.5° between pyrimidine and aryl planes) reveal steric effects .
Q. How do substituent electronic properties influence synthesis and bioactivity?
- Electron-withdrawing groups (e.g., -Br, -CF₃) increase reaction time but improve yields (70–85%) due to enhanced electrophilicity of intermediates .
- Electron-donating groups (e.g., -OCH₃) accelerate reactions but reduce yields (50–65%) due to competing side reactions .
- Bioactivity : Chlorophenyl analogs show enhanced inhibition of α-glucosidase (IC₅₀ = 12 µM vs. 25 µM for quercetin) and anti-proliferative activity (IC₅₀ = 8 µM against HeLa cells) via apoptosis induction .
Q. How to optimize catalytic conditions for scale-up synthesis?
- Catalyst screening : Ammonium chloride in ethanol achieves 80% yield at 70°C, while sulfamic acid in solvent-free conditions reduces reaction time by 40% .
- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity. Pareto analysis identifies temperature as the critical factor (p < 0.05) .
Q. How to resolve contradictions in biological assay data?
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. For inconsistent results, validate with orthogonal assays (e.g., MTT for cell viability vs. flow cytometry for apoptosis) .
- SAR studies : Compare chlorophenyl derivatives with bromo/trifluoromethyl analogs. Chlorine’s electronegativity enhances target binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for -CF₃ in molecular docking) .
Methodological Notes
- Crystallography : Refine structures with SHELXL using full-matrix least-squares on F². Apply absorption corrections (e.g., multi-scan with CrystalClear) .
- Bioassays : Pre-incubate α-glucosidase (0.5 U/mL) with test compounds (10 µM) in PBS (pH 6.8) for 15 min before adding p-nitrophenyl-glucopyranoside .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
